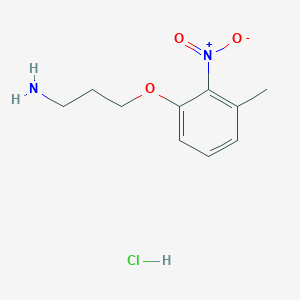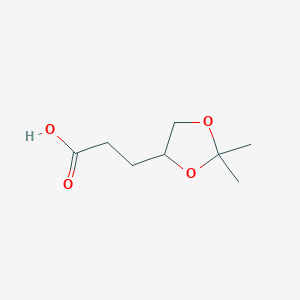
3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoic acid, also known as 3-DMPA, is a synthetic organic compound and a derivative of propionic acid. It is a white, crystalline solid with a molecular weight of 182.2 g/mol. 3-DMPA is soluble in water, ethanol, and methanol. It is a versatile compound with many applications in both scientific research and industrial processes.
Scientific Research Applications
3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoic Acid has many applications in scientific research. It is used in the synthesis of a variety of organic compounds, including amino acids, peptides, and polymers. It is also used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a ligand in coordination chemistry. Additionally, 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoic Acid has been used in the study of enzyme kinetics, drug metabolism, and drug-target interactions.
Mechanism of Action
3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoic Acid is a weak acid that can act as a proton donor or acceptor in various biochemical reactions. It can also act as a substrate for enzymes, such as the enzyme propionyl-CoA carboxylase. In the presence of this enzyme, 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoic Acid is converted to malonyl-CoA, which is then used in fatty acid biosynthesis.
Biochemical and Physiological Effects
3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoic Acid has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been found to have anti-inflammatory, anti-oxidant, and antifungal properties. Additionally, it has been shown to inhibit the growth of certain types of cancer cells. It has also been found to have an effect on the metabolism of fatty acids, lipids, and carbohydrates.
Advantages and Limitations for Lab Experiments
3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoic Acid has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available. It is also a relatively stable compound, making it suitable for use in long-term experiments. However, it is important to note that 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoic Acid can be toxic in high concentrations, so it is important to use caution when handling this compound.
Future Directions
There are a number of potential future directions for research involving 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoic Acid. One possibility is the further exploration of its anti-cancer properties. Additionally, research could be conducted to explore its potential for use as an anti-inflammatory or anti-oxidant agent. Further research could also be conducted on its potential for use as a catalyst in organic reactions, as well as its potential for use as a ligand in coordination chemistry. Finally, research could be conducted to explore its potential for use in drug-target interactions.
Synthesis Methods
3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoic Acid is synthesized through a two-step process. First, the compound is synthesized from propionic acid and dimethyl dioxolane in the presence of a base, such as potassium carbonate. The second step involves reacting the product with an acid, such as sulfuric acid, to form 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoic Acid.
properties
CAS RN |
391200-93-4 |
|---|---|
Product Name |
3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoic Acid |
Molecular Formula |
C8H14O4 |
Molecular Weight |
174.19 g/mol |
IUPAC Name |
3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoic acid |
InChI |
InChI=1S/C8H14O4/c1-8(2)11-5-6(12-8)3-4-7(9)10/h6H,3-5H2,1-2H3,(H,9,10) |
InChI Key |
VOIMKESBBFHOSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)CCC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(tert-butyldimethylsilyl)oxy]pentan-2-ol](/img/structure/B6599374.png)
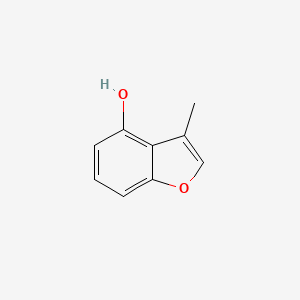
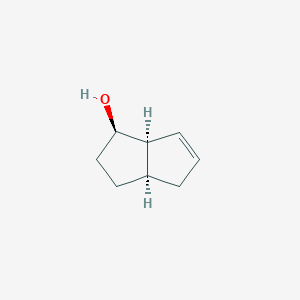
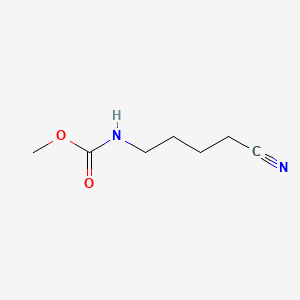
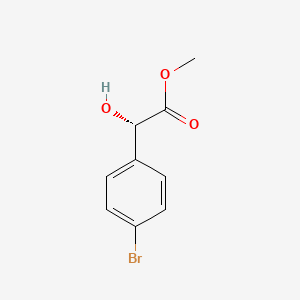
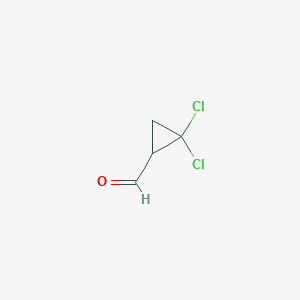
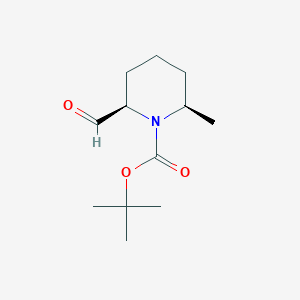
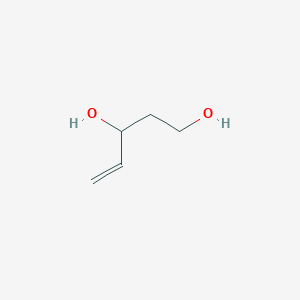
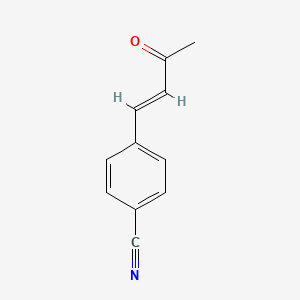
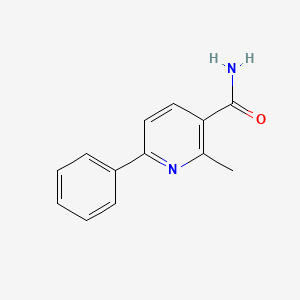
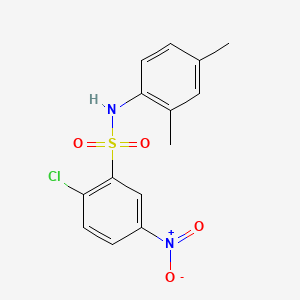
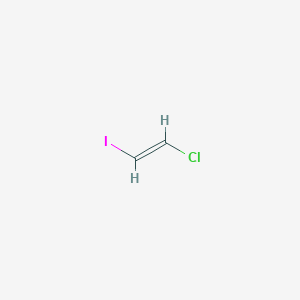
![4-(2-Hydroxyethyl)-N-[2-(phenylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B6599465.png)
